molecular formula C22H42O8 B093579 Bis[2-(2-butoxyethoxy)ethyl] adipate CAS No. 141-17-3

Bis[2-(2-butoxyethoxy)ethyl] adipate

Cat. No. B093579
Key on ui cas rn: 141-17-3
M. Wt: 434.6 g/mol
InChI Key: SCABKEBYDRTODC-UHFFFAOYSA-N
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Patent
US05112895

Procedure details

a mixture of 30 mole % dibutoxydiethoxyethyl adipate and 70 mole % dibutoxydiethoxyethyl glutarate purchased from Morton Thioko, Inc. under the tradename "TP-759 Plasticizer".
Name
dibutoxydiethoxyethyl adipate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutoxydiethoxyethyl glutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][C:11](OCCCC)(OCCCC)[CH:12]([O:16][CH2:17][CH3:18])OCC)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O-:8])=[O:7].[C:29]([O:37][C:38](OCCCC)(OCCCC)[CH:39](OCC)[O:40][CH2:41][CH3:42])(=O)[CH2:30][CH2:31][CH2:32]C([O-])=O>>[CH3:32][CH2:31][CH2:30][CH2:29][O:37][CH2:38][CH2:39][O:40][CH2:41][CH2:42][O:8][C:6]([CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:10][CH2:11][CH2:12][O:16][CH2:17][CH2:18][O:7][CH2:6][CH2:5][CH2:4][CH3:3])=[O:9])=[O:7]

Inputs

Step One
Name
dibutoxydiethoxyethyl adipate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)[O-])(=O)OC(C(OCC)OCC)(OCCCC)OCCCC
Name
dibutoxydiethoxyethyl glutarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)[O-])(=O)OC(C(OCC)OCC)(OCCCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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